
1-(5-Ethylthiophen-2-yl)propan-1-one
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
5-Ethyl-2-propiothienone is a chemical compound with the molecular formula C9H12OS. It is a thiophene derivative, which means it contains a five-membered ring with one sulfur atom. This compound is known for its various applications in scientific research and industry .
Méthodes De Préparation
Synthetic Routes and Reaction Conditions
The synthesis of thiophene derivatives, including 5-Ethyl-2-propiothienone, can be achieved through several methods. Some common synthetic routes include:
Gewald Reaction: This involves the condensation of sulfur, an α-methylene carbonyl compound, and an α-cyano ester to form aminothiophene derivatives.
Paal-Knorr Synthesis: This method involves the cyclization of 1,4-diketones with sulfur sources to form thiophenes.
Fiesselmann Synthesis: This involves the reaction of α-haloketones with thiourea to form thiophenes.
Hinsberg Synthesis: This method involves the reaction of α-haloketones with thiourea to form thiophenes.
Industrial Production Methods
Industrial production of 5-Ethyl-2-propiothienone typically involves large-scale application of the aforementioned synthetic routes. The choice of method depends on factors such as cost, availability of reagents, and desired purity of the final product .
Analyse Des Réactions Chimiques
Types of Reactions
5-Ethyl-2-propiothienone undergoes various chemical reactions, including:
Oxidation: This reaction involves the addition of oxygen or the removal of hydrogen. Common oxidizing agents include potassium permanganate and hydrogen peroxide.
Reduction: This reaction involves the addition of hydrogen or the removal of oxygen. Common reducing agents include lithium aluminum hydride and sodium borohydride.
Substitution: This reaction involves the replacement of one atom or group of atoms with another. Common reagents include halogens and nucleophiles.
Common Reagents and Conditions
Oxidation: Potassium permanganate in acidic or basic conditions.
Reduction: Lithium aluminum hydride in anhydrous ether.
Substitution: Halogens (e.g., chlorine, bromine) in the presence of a catalyst.
Major Products Formed
The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield sulfoxides or sulfones, while reduction may yield thiols or thioethers .
Applications De Recherche Scientifique
5-Ethyl-2-propiothienone has a wide range of applications in scientific research, including:
Chemistry: It is used as a building block for the synthesis of more complex thiophene derivatives.
Biology: It is used in the study of biological processes involving sulfur-containing compounds.
Industry: It is used in the production of materials such as organic semiconductors and corrosion inhibitors
Mécanisme D'action
The mechanism of action of 5-Ethyl-2-propiothienone involves its interaction with molecular targets and pathways. The sulfur atom in the thiophene ring can participate in various chemical reactions, making it a versatile compound in different applications. The exact molecular targets and pathways depend on the specific context in which the compound is used .
Comparaison Avec Des Composés Similaires
Similar Compounds
Thiophene: The parent compound of 5-Ethyl-2-propiothienone, containing a five-membered ring with one sulfur atom.
2-Acetylthiophene: A similar compound with an acetyl group at the 2-position.
3-Methylthiophene: A similar compound with a methyl group at the 3-position.
Uniqueness
5-Ethyl-2-propiothienone is unique due to its specific substitution pattern, which imparts distinct chemical and physical properties. This makes it suitable for specific applications that other thiophene derivatives may not be able to fulfill .
Propriétés
Numéro CAS |
108223-66-1 |
|---|---|
Formule moléculaire |
C9H12OS |
Poids moléculaire |
168.26 g/mol |
Nom IUPAC |
1-(5-ethylthiophen-2-yl)propan-1-one |
InChI |
InChI=1S/C9H12OS/c1-3-7-5-6-9(11-7)8(10)4-2/h5-6H,3-4H2,1-2H3 |
Clé InChI |
IEOBQCWBYSLFPX-UHFFFAOYSA-N |
SMILES canonique |
CCC1=CC=C(S1)C(=O)CC |
Origine du produit |
United States |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.


![N'-[(E)-(1,3-dimethyl-1H-pyrazol-4-yl)methylidene]-2-(pyridin-2-ylsulfanyl)acetohydrazide](/img/structure/B14148886.png)
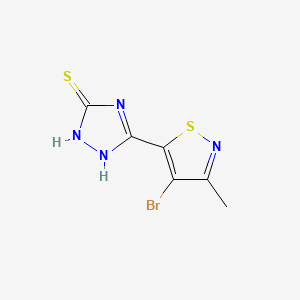
![(E)-3-(4-Methoxy-phenyl)-N-[1-methyl-2-phenyl-eth-(E)-ylidene-hydrazinocarbonylmethyl]-acrylamide](/img/structure/B14148909.png)
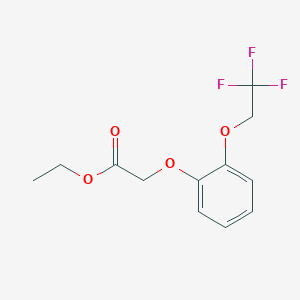
![5-{(E)-[(2-Chlorophenyl)methylidene]amino}pyrimidine-2,4(1H,3H)-dione](/img/structure/B14148923.png)
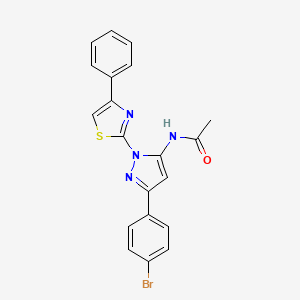
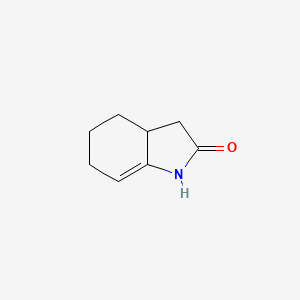

![(1S,5R)-2-Oxabicyclo[3.2.1]octan-3-one](/img/structure/B14148945.png)
![[2-(2,3-Dihydro-1,4-benzodioxin-6-ylamino)-2-oxoethyl] 3-methylbenzoate](/img/structure/B14148957.png)

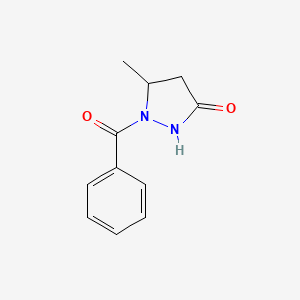
![2'-Acetyl-4,4,5',5'-tetramethyl[1,1'-bi(cyclohexane)]-2,3',6-trione](/img/structure/B14148965.png)

